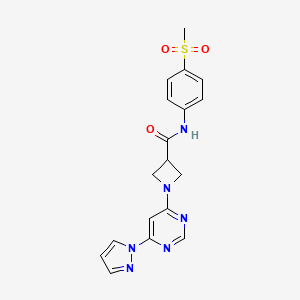
H3B-120
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H3B-120 is a highly selective, competitive, and allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1). This compound has shown significant anti-cancer activity by inhibiting the enzyme CPS1, which plays a crucial role in the urea cycle and pyrimidine synthesis .
Applications De Recherche Scientifique
H3B-120 has several scientific research applications, including:
Cancer Research: It is used to study the role of CPS1 in cancer biology and to develop targeted therapies for cancers that overexpress CPS1.
Metabolic Studies: This compound is used to investigate the urea cycle and its role in ammonia detoxification.
Drug Development: It serves as a valuable tool for developing new drugs that target CPS1 and related metabolic pathways.
Mécanisme D'action
Target of Action
H3B-120, also known as N1-Benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)piperidine-1,4-dicarboxamide, primarily targets the enzyme Carbamoyl Phosphate Synthetase 1 (CPS1) . CPS1 is a key enzyme in the urea cycle, which detoxifies ammonia by converting it into carbamoyl phosphate .
Mode of Action
This compound interacts with CPS1 by binding to an allosteric pocket, which is a site on the enzyme distinct from the active site . This binding causes a conformational change in the carbamate synthetase domain of CPS1, preventing ATP binding and catalysis . This results in the inhibition of CPS1 activity .
Biochemical Pathways
The inhibition of CPS1 by this compound affects two key biochemical pathways. First, it blocks the conversion of ammonia to urea in the urea cycle . Second, it inhibits CPS1’s support of the pyrimidine biosynthetic pathway . Pyrimidines are essential components of nucleic acids, and their synthesis is crucial for cell growth and proliferation.
Pharmacokinetics
It is known that this compound is active in cellular assays, although its cellular potency decreases significantly compared with enzymatic assays . The half-life of this compound is reported to be only 40 minutes .
Result of Action
The result of this compound’s action is the inhibition of CPS1 activity, which leads to the blocking of both urea synthesis and CPS1’s support of the pyrimidine biosynthetic pathway . This can have significant effects at the molecular and cellular levels, potentially inhibiting cell growth and proliferation.
Analyse Biochimique
Biochemical Properties
H3B-120 interacts with the enzyme CPS1, a mitochondrial rate-limiting enzyme that catalyzes the first committed step of the urea cycle by converting ammonia into carbamoyl phosphate . This compound binds to an allosteric pocket of CPS1, thereby achieving highly selective inhibition of CPS1 . This interaction blocks ATP hydrolysis in the first step of carbamoyl phosphate synthesis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It blocks both CPS1 activity in ammonia conversion to urea and supports pyrimidine synthesis . This compound has been found to decrease urea release into conditioned media in hepatocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to an allosteric pocket of CPS1, which prevents ATP binding and catalysis . This selective inhibition of CPS1 results in the blocking of both CPS1 activity in ammonia conversion to urea and support of pyrimidine synthesis .
Dosage Effects in Animal Models
Specific information on the dosage effects of this compound in animal models was not found in the search results. It has been reported that this compound demonstrated preferential lethality of U2AF1-mutant cells in vitro and in in vivo orthotopic xenografts at well-tolerated doses .
Metabolic Pathways
This compound is involved in the urea cycle, a metabolic pathway that converts toxic ammonia into less toxic urea . By inhibiting CPS1, this compound can disrupt this pathway and redirect carbon and nitrogen to support anabolic processes .
Subcellular Localization
Given that it interacts with CPS1, a mitochondrial enzyme , it is plausible that this compound may be localized within the mitochondria where CPS1 is found
Méthodes De Préparation
H3B-120 was identified through a high-throughput screening of approximately 350,000 compounds. The synthetic route involves a series of counter-screens and biophysical assays to verify direct binding to CPS1 . Detailed protocols for each step of the synthetic route can be found in the supplementary information of the related research articles .
Analyse Des Réactions Chimiques
H3B-120 undergoes several types of chemical reactions, including:
Inhibition Reactions: This compound inhibits CPS1 by binding to an allosteric pocket, preventing ATP binding and catalysis.
Dose-Dependent Inhibition: It inhibits urea production in a dose-dependent manner, although its cellular potency decreases significantly compared to enzymatic assays.
Common reagents and conditions used in these reactions include DMSO as a solvent, and the reactions are typically conducted at room temperature . The major product formed from these reactions is the inhibited CPS1 enzyme, which leads to reduced urea production and pyrimidine synthesis .
Comparaison Avec Des Composés Similaires
H3B-120 is unique in its high selectivity and competitive inhibition of CPS1. Similar compounds include:
This compound stands out due to its high selectivity and competitive inhibition, making it a valuable tool for studying CPS1-related pathways and developing targeted therapies .
Propriétés
IUPAC Name |
1-N-benzyl-1-N-methyl-4-N-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-14-13-26-18(20-14)21-17(24)16-8-10-23(11-9-16)19(25)22(2)12-15-6-4-3-5-7-15/h3-7,13,16H,8-12H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOZXRSCSSPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)C(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2545991.png)
![3-(2-methoxyethyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2545992.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2545995.png)
![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)


![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)
![1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol](/img/structure/B2546005.png)
![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)
![N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2546007.png)



